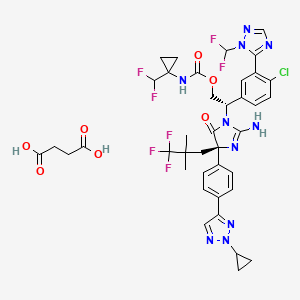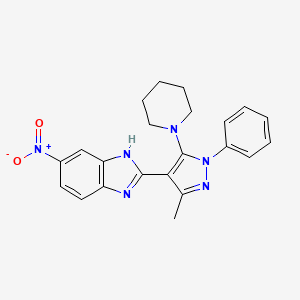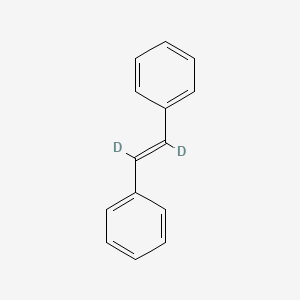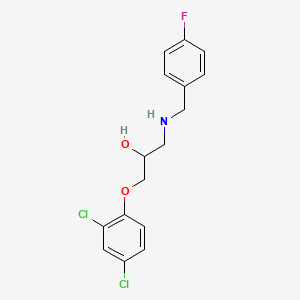![molecular formula C20H24N4O4 B12393898 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is a synthetic compound known for its unique chemical properties and applications in various scientific fields. It is a cell-permeable far-red fluorescent DNA dye that can be used in live or fixed cells. This compound is often used in combination with other fluorescent labels such as GFP or FITC .
Métodos De Preparación
The synthesis of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves multiple steps. One of the common synthetic routes includes the reaction of tetrachlorophthalic anhydride with dimethylaminoethylamine under specific conditions. This reaction is followed by several purification steps to obtain the final product . Industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications In chemistry, it is used as a fluorescent probe for studying DNA interactions In biology, it is employed in flow cytometry and fluorescent microscopy to examine cellular DNAAdditionally, it is used in various industrial applications where fluorescent labeling is required .
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation allows the compound to fluoresce under specific wavelengths of light, making it useful for imaging and analysis. The molecular targets include DNA strands, and the pathways involved are primarily related to fluorescence emission and detection .
Comparación Con Compuestos Similares
1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione is unique due to its far-red fluorescence and cell permeability. Similar compounds include other anthracenedione derivatives such as 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione and benzenemethanol, α-[1-(methylamino)ethyl]-. These compounds share some structural similarities but differ in their specific applications and fluorescence properties .
Propiedades
Fórmula molecular |
C20H24N4O4 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
1,5-dihydroxy-4,8-bis[2-(methylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-21-7-9-23-11-3-5-13(25)17-15(11)19(27)18-14(26)6-4-12(16(18)20(17)28)24-10-8-22-2/h3-6,21-26H,7-10H2,1-2H3 |
Clave InChI |
ROZRZRSHNGDJJJ-UHFFFAOYSA-N |
SMILES canónico |
CNCCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



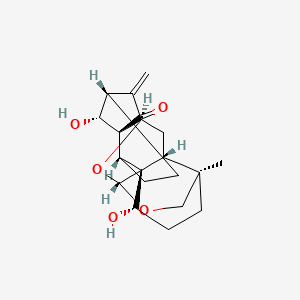
![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)
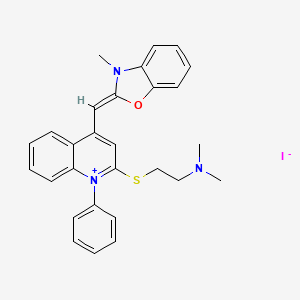
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

